4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine
Overview
Description
4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine is a complex organic compound characterized by its unique structure, which includes an ethylsulfonyl group, a nitrophenyl group, and a dimethylmorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine typically involves multiple steps. One common method starts with the nitration of 4-ethylsulfonylphenol using nitric acid in acetic acid at elevated temperatures (around 80°C) for several hours. The resulting product is then purified through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ethylsulfonyl group can be oxidized to a sulfone group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of sulfone derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the ethylsulfonyl group can form strong interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Ethylsulfonyl)-2-nitrophenol: Shares the ethylsulfonyl and nitrophenyl groups but lacks the dimethylmorpholine ring.
4-(Methylsulfonyl)-2-nitrophenol: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: Contains a sulfonyl group and a nitrophenyl group but differs in the overall structure
Uniqueness
4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine is unique due to the presence of the dimethylmorpholine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
4-(4-ethylsulfonyl-2-nitrophenyl)-2,6-dimethylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-4-22(19,20)12-5-6-13(14(7-12)16(17)18)15-8-10(2)21-11(3)9-15/h5-7,10-11H,4,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEGFORBGYLUEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CC(OC(C2)C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657391 | |
Record name | 4-[4-(Ethanesulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-22-8 | |
Record name | 4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Ethanesulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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